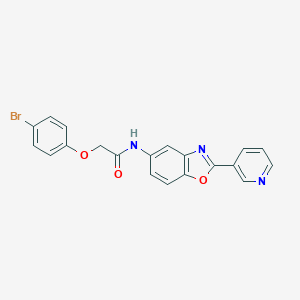
2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide, also known as BPA, is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a benzoxazole ring, a pyridine ring, and a bromophenyl group. BPA has been shown to have a variety of biological activities, including antitumor, anti-inflammatory, and anti-angiogenic effects.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide is not fully understood. However, several studies have suggested that 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide exerts its biological activities by targeting specific signaling pathways. For example, 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and physiological effects:
2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has also been shown to decrease the levels of inflammatory cytokines and inhibit the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide is also stable under physiological conditions and can be easily synthesized in high purity and yield. However, there are also limitations to using 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide in lab experiments. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has low water solubility, which can limit its bioavailability. In addition, 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been found to have cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for the research of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide. One direction is to investigate the potential of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore the structure-activity relationship of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide and develop more potent and selective analogs. Furthermore, it is important to study the pharmacokinetics and pharmacodynamics of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide in vivo to determine its efficacy and safety. Finally, it is important to investigate the potential of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide as a diagnostic tool for cancer and other diseases.
Synthesemethoden
The synthesis of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide involves the reaction of 2-aminopyridine, 4-bromophenol, and 5-chloro-2-hydroxybenzoic acid under specific reaction conditions. The reaction yields 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide in high purity and yield. Several studies have been conducted to optimize the synthesis method and improve the yield of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been widely used in scientific research due to its diverse biological activities. It has been shown to have antitumor effects against various types of cancer cells, including breast cancer, lung cancer, and liver cancer. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been found to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Eigenschaften
Molekularformel |
C20H14BrN3O3 |
|---|---|
Molekulargewicht |
424.2 g/mol |
IUPAC-Name |
2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C20H14BrN3O3/c21-14-3-6-16(7-4-14)26-12-19(25)23-15-5-8-18-17(10-15)24-20(27-18)13-2-1-9-22-11-13/h1-11H,12H2,(H,23,25) |
InChI-Schlüssel |
MKCJVXXFUNIGBA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244990.png)
![N-[4-(1-naphthoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B244998.png)


![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B245005.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide](/img/structure/B245006.png)
![N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B245007.png)
![2-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B245008.png)
![N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B245009.png)
![3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B245010.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-chloro-2-methoxybenzamide](/img/structure/B245015.png)